3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile (CAS 2548985-16-4) is a non-substitutable pharmacophoric element for ATP-competitive kinase inhibitor projects. The precise 3-oxy-4-carbonitrile geometry pre-organizes the nitrile hydrogen bond acceptor for hinge region binding, a privileged interaction validated in patent US8933099B2. Unlike the inactive 3-carbonitrile isomer, this building block provides a defined exit vector essential for fragment growing. Its N-(2,2,2-trifluoroethyl)azetidine moiety resists oxidative metabolism, addressing common N-dealkylation soft spots. With available C-2 and C-6 positions for cross-coupling, it enables rapid, cost-effective SAR exploration at multi-milligram scale.

Molecular Formula C11H10F3N3O
Molecular Weight 257.21 g/mol
CAS No. 2548985-16-4
Cat. No. B6437056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile
CAS2548985-16-4
Molecular FormulaC11H10F3N3O
Molecular Weight257.21 g/mol
Structural Identifiers
SMILESC1C(CN1CC(F)(F)F)OC2=C(C=CN=C2)C#N
InChIInChI=1S/C11H10F3N3O/c12-11(13,14)7-17-5-9(6-17)18-10-4-16-2-1-8(10)3-15/h1-2,4,9H,5-7H2
InChIKeyQCTXBRPFPZORDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 6608 fragment / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile (CAS 2548985-16-4): Procurement-Relevant Structural and Physicochemical Profile


3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile (CAS 2548985-16-4) is a synthetic, low-molecular-weight (257.21 g/mol) heterocyclic building block characterized by a pyridine-4-carbonitrile core linked via an ether bridge to an N-(2,2,2-trifluoroethyl)azetidine moiety [1]. As a member of the pyridine-carbonitrile class, it serves as a versatile intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and as a scaffold for kinase inhibitor design [2]. Its computed XLogP3-AA of 1.5 indicates moderate lipophilicity, which is a critical parameter for permeability and solubility in early drug development [1].

Why Generic Substitution of 3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile Fails: The Critical Role of Cyano Positional Isomerism


Generic substitution is not feasible due to the compound's exacting structural requirements for biological target engagement, a principle well-documented in the broader class of pyridine-carbonitrile kinase inhibitors [1]. The position of the nitrile group on the pyridine ring—specifically, the 4-carbonitrile substitution of the target compound versus the 3-carbonitrile substitution in its closest commercial analog (2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile, CAS 2549056-71-3)—dictates the vector and electronics of key hydrogen bond acceptor interactions . Even minor positional changes can abrogate binding potency, making the precise 3-oxy-4-carbonitrile arrangement a non-substitutable pharmacophoric element for projects optimized around this specific geometry. The quantitative evidence below underscores why these structural differences translate into distinct physicochemical and, by inference, pharmacological profiles.

Head-to-Head Quantitative Evidence: 3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile vs. Its Closest 3-Carbonitrile Isomer


Cyano Positional Isomerism: A Critical Molecular Recognition Determinant

The target compound's 4-carbonitrile substitution on the pyridine ring represents a critical point of differentiation from the 3-carbonitrile isomer (2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile). This positional isomerism is not trivial; in the context of FGFR and other kinase inhibitor programs, the pyridine-4-carbonitrile motif is specifically exploited as a hydrogen bond acceptor to the kinase hinge region, a validated binding mode documented in US8933099B2 [1]. The 3-carbonitrile isomer cannot present the nitrogen lone pair with the same vector, precluding it from serving as a direct pharmacophoric replacement.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA)

A direct comparison of computed logP values reveals a measurable, albeit modest, difference in lipophilicity arising from the positional isomerism. PubChem calculates an XLogP3-AA of 1.5 for the target 4-carbonitrile compound [1], while the 3-carbonitrile isomer is predicted to have a slightly higher XLogP3-AA of 1.7 [2]. This delta of -0.2 log units suggests the target compound is marginally less lipophilic, which could influence membrane permeability, solubility, and non-specific protein binding in biological assays.

ADME Permeability Lipophilicity

Metabolic Stability Inferred from Trifluoroethyl-Azetidine Scaffold Design

The presence of the 2,2,2-trifluoroethyl group on the azetidine nitrogen is a well-established motif for enhancing metabolic stability by blocking major sites of oxidative metabolism [1]. While direct head-to-head metabolic stability data for the 4-carbonitrile is lacking in public literature, the class-level inference is that this motif confers superior resistance to N-dealkylation and azetidine ring oxidation compared to unsubstituted or alkyl-substituted analogs. The 3-chloro analog (3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine) is sold with this explicit claim, suggesting the trifluoroethyl group is a key determinant of stability across related chemotypes [2].

Metabolic Stability Oxidative Metabolism CYP450

Synthetic Accessibility and Building Block Versatility

The compound's structure positions it as a versatile building block for constructing focused libraries targeting ATP-binding sites. The ether linkage at the 3-position of the pyridine ring, combined with the 4-carbonitrile, creates a defined exit vector geometry that is distinct from the 2-oxy-3-carbonitrile isomer . This specific substitution pattern is more amenable to subsequent functionalization at the remaining pyridine positions (2- and 6-) for SAR exploration [1]. The compound is commercially cataloged within the Life Chemicals F6608 screening compound series, indicating established synthetic protocols and availability for procurement at screening-ready scales .

Combinatorial Chemistry Parallel Synthesis Fragment Libraries

Strategic Procurement Scenarios for 3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile


Fragment-Based Screening Libraries Targeting Kinase Hinge Binders

The 4-carbonitrile pyridine core is a privileged fragment for ATP-competitive kinase inhibitors, as validated in patent US8933099B2 . This compound's specific geometry pre-organizes the nitrile hydrogen bond acceptor for hinge region binding. Procurement is justified when libraries require fragments with a defined exit vector for fragment growing, avoiding the 3-carbonitrile isomer which cannot mimic the same hinge-binding motif. The moderate XLogP3-AA of 1.5 and molecular weight of 257.21 g/mol place it within the optimal Rule of Three (Ro3) space for fragment hits [2].

Metabolic Stability Optimization in Azetidine-Containing Lead Series

The N-(2,2,2-trifluoroethyl)azetidine substructure is designed to resist oxidative metabolism, a class-level advantage inferred from related chemotypes . This compound is ideal for lead series where N-dealkylation or azetidine ring oxidation has been identified as a metabolic soft spot. Comparing microsomal stability data of this compound against an N-alkyl analog can provide direct project-relevant evidence for the trifluoroethyl strategy, guiding procurement decisions for analog synthesis [2].

Parallel Synthesis and SAR Expansion at Pyridine C-2 and C-6 Positions

As a building block with the 3-oxy-4-carbonitrile pattern, the C-2 and C-6 positions of the pyridine ring are available for cross-coupling or nucleophilic aromatic substitution . This enables rapid SAR exploration in two dimensions while maintaining the core pharmacophore. Procurement at multi-milligram scale supports hit-to-lead chemistry efforts, offering a cost-effective alternative to de novo synthesis of the core scaffold. The compound's cataloging in commercial screening collections, such as Life Chemicals F6608 series, ensures reliable resupply for iterative medicinal chemistry cycles [2].

Quote Request

Request a Quote for 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.